Bruceine B

Vue d'ensemble

Description

Bruceine B is a potent inhibitor of leukocyte-endothelial cell adhesion . It inhibits protein synthesis and nucleic acid synthesis . It’s a key ingredient isolated from the Chinese traditional medicinal plant Brucea javanica (L.) Merr. (Simaroubaceae) .

Synthesis Analysis

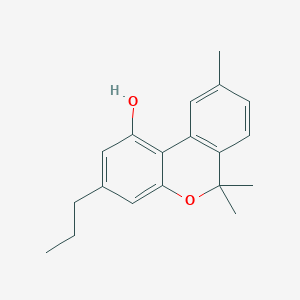

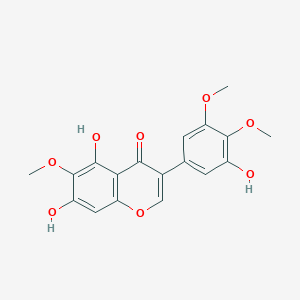

The first total synthesis of bruceol, a compound related to Bruceine B, has been achieved using a biomimetic cascade cyclization initiated by a stereoselective Jacobsen-Katsuki epoxidation (and kinetic resolution) of racemic protobruceol-I .Molecular Structure Analysis

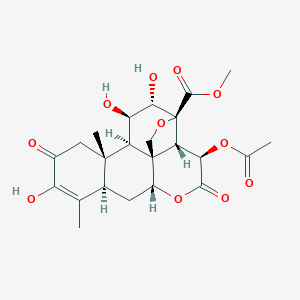

Bruceine B has a molecular weight of 480.46 and its molecular formula is C23H28O11 .Chemical Reactions Analysis

Bruceine B exhibits an IC50 of 10 nM for antimalarial activity . It also displays potent antimyeloma activity .Physical And Chemical Properties Analysis

Bruceine B is a weak alkaline indole alkaloid . It’s a white crystalline powder that can be easily dissolved in organic solvents such as ether, chloroform, ethanol, and methanol .Applications De Recherche Scientifique

1. Anti-Cancer Properties

Bruceine B, a compound extracted from Brucea javanica, has shown significant potential in cancer treatment. Studies have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines, including breast, lung, and gastric cancers. For instance, it was found to inhibit breast cancer cell proliferation and induce apoptosis by affecting key pathways such as AMIT_SERUM_RESPONSE_40_MCF10A, BILD_HRAS_ONCOGENIC_SIGNATURE, and NAGASHIMA_NRG1_SIGNALING_UP (Tian, Jing, & Zhang, 2020). Additionally, Bruceine B has shown the ability to induce apoptosis in human non-small cell lung cancer cells through the JNK pathway (Tan, Huang, Lan, Zhang, Ye, Yan, & Wang, 2019), and inhibit gastric cancer cell proliferation by downregulating the LINC01667/miR-138-5p/Cyclin E1 axis (Li, Dong, Shi, Tan, Xu, Huang, Wang, Cui, & Yang, 2020).

2. Antiviral and Antiphytoviral Effects

Bruceine B has also been investigated for its antiviral properties. A study highlighted its significant inhibitory activity against plant viruses, such as tobacco mosaic virus (TMV), potato virus Y (PVY), and cucumber mosaic virus (CMV), suggesting its potential as a natural viricide (Shen, Zhang, Wu, Ouyang, Xie, & Lin, 2008).

3. Antiparasitic Activity

In addition to its anticancer and antiviral applications, Bruceine B has been evaluated for its antiparasitic effects. For example, a study on its efficacy against canine babesiosis suggested it could be a potential candidate for treating this parasitic infection (Nakao, Mizukami, Kawamura, Subeki, Bawm, Yamasaki, Maede, Matsuura, Nabeta, Nonaka, Oku, & Katakura, 2009).

4. Antitrypanosomal Activities

Bruceine B has also been studied for its antitrypanosomal activities, indicating its potential in treating infections caused by Trypanosoma evansi (Bawm, Matsuura, Elkhateeb, Nabeta, Subeki, Nonaka, Oku, & Katakura, 2008).

5. Herbicidal Activity

Interestingly, Bruceine B has been identified as having herbicidal activity, suggesting its potential use in agriculture for weed control (Yongchun, Chen, He, Liu, Zeng, Wang, Du, & Tang, 2021).

6. Hypoglycemic Effects

Research on the hypoglycemic effects of Bruceine B indicates its potential in treating diabetes mellitus. It has shown significant blood glucose concentration reduction in animal models, comparable to standard diabetes drugs (Noorshahida, Wong, & Choo, 2009).

Mécanisme D'action

Bruceine B inhibits MM cell proliferation and induces MM cell apoptosis in a caspase-3-dependent manner . It inhibits c-Maf transcriptional activity and downregulates the expression of CCND2 and ITGB7, the downstream genes typically modulated by c-Maf . Moreover, Bruceine B induces c-Maf degradation via proteasomes by inducing c-Maf for K48-linked polyubiquitination in association with down-regulated Otub1 and USP5, two proven deubiquitinases of c-Maf .

Safety and Hazards

Orientations Futures

Given the safety and the successful clinical application of bruceine products in traditional medicine, Bruceine B is ensured for further investigation for the treatment of patients with MM . It’s also suggested that Bruceine B has significant potential for application and is expected to have broader global usage .

Propriétés

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-acetyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O11/c1-8-10-5-12-22-7-32-23(20(30)31-4,17(22)15(19(29)34-12)33-9(2)24)18(28)14(27)16(22)21(10,3)6-11(25)13(8)26/h10,12,14-18,26-28H,5-7H2,1-4H3/t10-,12+,14+,15+,16+,17+,18-,21-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWODLQEUPYKGJ-LZFWDZGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bruceine B | |

CAS RN |

25514-29-8 | |

| Record name | Methyl (11β,12α,15β)-15-(acetyloxy)-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxopicras-3-en-21-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25514-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bruceine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

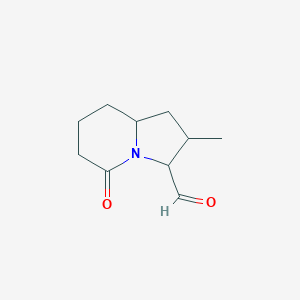

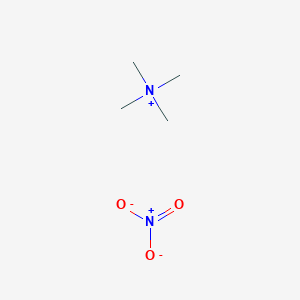

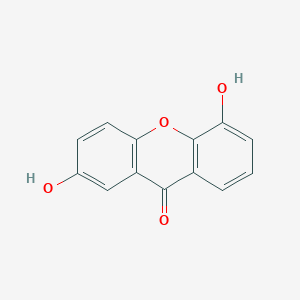

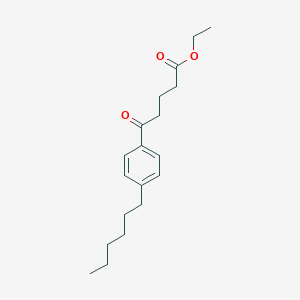

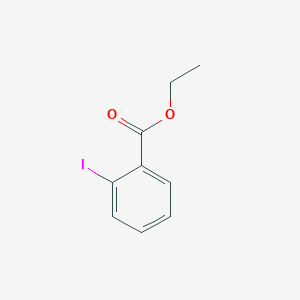

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

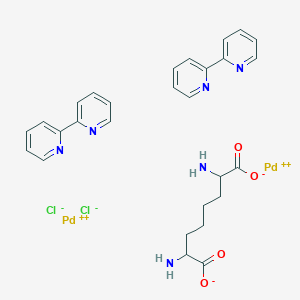

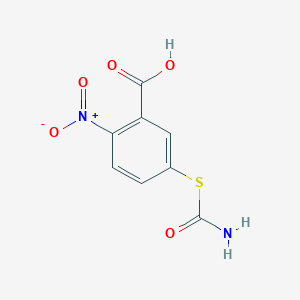

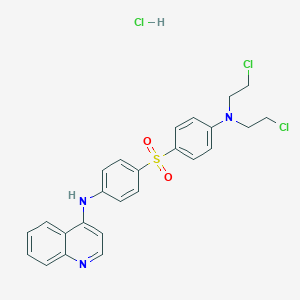

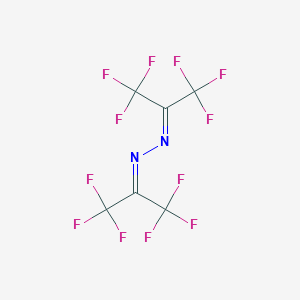

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)

![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)

![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)